

# physical and chemical properties of 2-Iodo-4-methyl-6-nitrophenol

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## Compound of Interest

Compound Name: 2-Iodo-4-methyl-6-nitrophenol

Cat. No.: B1268069

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## An In-depth Technical Guide on 2-Iodo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Iodo-4-methyl-6-nitrophenol** is a halogenated nitrophenol derivative with potential applications in various fields of chemical and pharmaceutical research. Its chemical structure, featuring an aromatic ring substituted with hydroxyl, iodo, methyl, and nitro groups, imparts a unique combination of physical and chemical properties.<sup>[1]</sup> This guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Iodo-4-methyl-6-nitrophenol**, along with proposed experimental protocols and a discussion of its potential biological relevance based on related compounds.

### Core Physical and Chemical Properties

The properties of **2-Iodo-4-methyl-6-nitrophenol** are summarized in the tables below. These values are a combination of experimental data and scientifically predicted estimates.

### Physical Properties

Property	Value	Source/Notes
Physical State	Solid at room temperature	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>3</sub>	[1][2][3][4][5]
Molecular Weight	279.03 g/mol	[1][2][5]
Melting Point	82-84 °C	Experimental[1]
Boiling Point	254.4 ± 35.0 °C	Predicted[1]
Density	2.021 ± 0.06 g/cm <sup>3</sup>	Predicted[1]
LogP (Octanol-Water Partition Coefficient)	3.0	Predicted[1]
Topological Polar Surface Area	66.1 Å <sup>2</sup>	[1]

## Chemical Identifiers

Identifier	Value
CAS Number	69492-91-7
IUPAC Name	2-iodo-4-methyl-6-nitrophenol
InChI	InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
InChIKey	ZGSKNXKQYFZYAW-UHFFFAOYSA-N
SMILES	CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--[O-]

## Chemical Properties

Property	Value	Source/Notes
pKa	5.79 ± 0.38	Predicted[1]

The presence of the electron-withdrawing nitro group is expected to increase the acidity of the phenolic hydroxyl group.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **2-Iodo-4-methyl-6-nitrophenol** are not readily available in the public domain. However, based on general organic chemistry principles and known reactions for similar compounds, a plausible synthetic route can be proposed.

## Proposed Synthesis

A likely synthetic pathway for **2-Iodo-4-methyl-6-nitrophenol** would involve the direct iodination of a suitable precursor, such as 4-methyl-2-nitrophenol or 4-methyl-6-nitrophenol. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming iodine atom.

Reaction: Iodination of 4-methyl-6-nitrophenol.

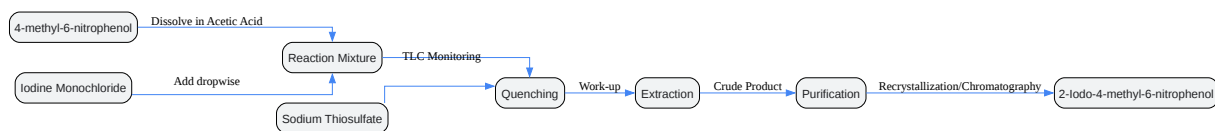
Reagents and Solvents:

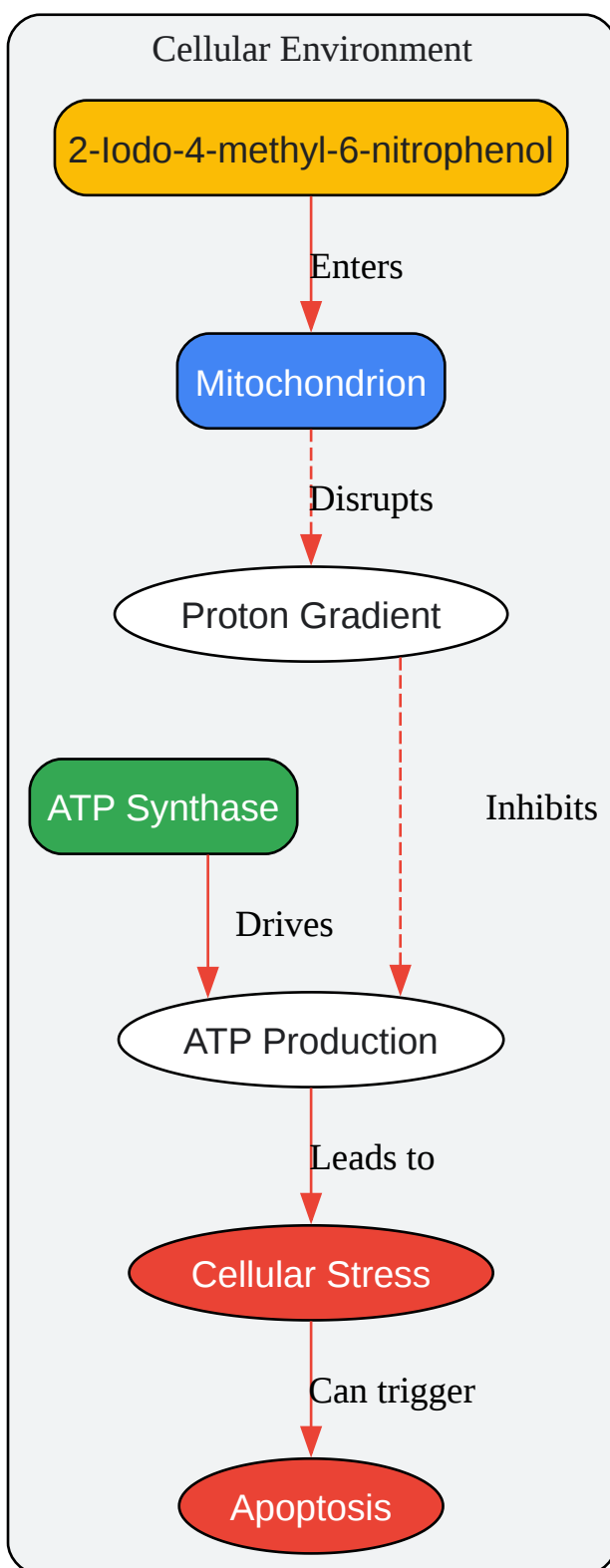
- 4-methyl-6-nitrophenol (starting material)
- Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) as the iodinating agent
- A suitable solvent such as acetic acid, methanol, or a chlorinated solvent.
- A catalyst, if required (e.g., a Lewis acid for ICl).

Methodology:

- Dissolve 4-methyl-6-nitrophenol in the chosen solvent in a reaction flask.
- Cool the solution in an ice bath to control the reaction temperature.
- Slowly add the iodinating agent (e.g., a solution of ICl in the same solvent) to the stirred solution.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.





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